3-Ethenyl-2-fluoro-5-methylpyridine
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Overview
Description
3-Ethenyl-2-fluoro-5-methylpyridine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-2-fluoro-5-methylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to achieve fluorination .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors and advanced fluorination technologies can enhance yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-2-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The presence of the ethenyl group allows for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Tetra-n-butylammonium fluoride in dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Ethenyl-2-fluoro-5-methylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Ethenyl-2-fluoro-5-methylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor interactions, leading to various biological effects .
Comparison with Similar Compounds
- 2-Fluoro-5-methylpyridine
- 3-Ethynyl-2-fluoro-5-methylpyridine
- 2-Ethynyl-5-fluoro-3-methylpyridine
Comparison: Compared to other fluorinated pyridines, 3-Ethenyl-2-fluoro-5-methylpyridine is unique due to the presence of the ethenyl group, which provides additional reactivity and potential for cyclization reactions. This makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds .
Properties
Molecular Formula |
C8H8FN |
---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
3-ethenyl-2-fluoro-5-methylpyridine |
InChI |
InChI=1S/C8H8FN/c1-3-7-4-6(2)5-10-8(7)9/h3-5H,1H2,2H3 |
InChI Key |
XRNPOVBLNKMHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C=C |
Origin of Product |
United States |
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